molecular formula C18H20ClNO2 B13899113 methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride

methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride

Cat. No.: B13899113
M. Wt: 317.8 g/mol
InChI Key: UZWYUWWSGXSGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate hydrochloride is a synthetic tetrahydroisoquinoline derivative characterized by a benzyl substituent at position 2 and a methyl carboxylate ester at position 6. The hydrochloride salt form enhances its stability and solubility in aqueous systems, making it suitable for pharmaceutical research.

Properties

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride

InChI

InChI=1S/C18H19NO2.ClH/c1-21-18(20)16-9-5-8-15-10-11-19(13-17(15)16)12-14-6-3-2-4-7-14;/h2-9H,10-13H2,1H3;1H

InChI Key

UZWYUWWSGXSGPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1CN(CC2)CC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Coupling and Amino-Protecting Group Strategies

A prominent method for synthesizing isoquinoline compounds similar to methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate; hydrochloride involves the Buchwald-Hartwig coupling reaction. This palladium-catalyzed C–N bond formation is utilized to couple aryl halides or pseudohalides with amines under mild conditions.

  • Procedure Overview:

    • Starting from compound I, N-methylpyrrolidone (NMP) is used as the solvent.
    • The reaction mixture includes the corresponding benzylamine derivative (e.g., p-methoxybenzylamine, 3,4-dimethoxybenzylamine).
    • The mixture is heated to 120 °C for 4 hours.
    • Post-reaction workup involves quenching with water, extraction with dichloromethane, washing with saturated saline, drying over anhydrous sodium sulfate, solvent evaporation, and purification by column chromatography or recrystallization.
  • Yields and Variations:

Example Benzylamine Derivative Yield (%) LC-MS (M+H)+
1 p-Methoxybenzylamine 83.4 343.0
3 3,4-Dimethoxybenzylamine 85.5 389.1
4 2,4-Dimethoxybenzylamine 89.6 389.1
  • Catalysts and Conditions:
    • Pd(OAc)₂ or Pd(PPh₃)₂Cl₂ as palladium sources.
    • Ligands such as XPhos or Xantphos.
    • Bases like cesium carbonate or potassium tert-butoxide.
    • Reaction temperature around 100 °C under nitrogen atmosphere.

This method efficiently produces intermediate compounds (Compound II), which are key precursors for further cyclization steps toward the target isoquinoline derivative.

Cyclization via Pictet–Spengler and Bischler–Napieralski Reactions

  • Pictet–Spengler Condensation:

    • Commonly used for synthesizing tetrahydroisoquinoline scaffolds.
    • Involves condensation of β-arylethylamines with aldehydes or ketones under acidic conditions.
    • Example: Formation of N-acetyl intermediates from 2-(3,4-dimethoxyphenyl)-ethylamine, followed by cyclization mediated by Lewis acids like BF₃·OEt₂.
    • This method yields dihydroisoquinoline derivatives that can be further functionalized.
  • Bischler–Napieralski Reaction:

    • Cyclodehydration of β-arylethylamides using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
    • Converts amides into isoquinoline rings.
    • Subsequent asymmetric transfer hydrogenation (ATH) and reductive amination steps enable functionalization at the 1,2,3,4-tetrahydroisoquinoline core.

Formation of Isoquinolinium Salts as Key Intermediates

  • Isoquinolinium salts are crucial intermediates for constructing the isoquinoline ring system.
  • Example synthesis:
    • Dihydroisoquinoline reacted with methyl bromoacetate in acetonitrile at 60 °C for 6 hours.
    • The product precipitates as a colorless powder, which is sufficiently pure for subsequent reactions.
  • This step facilitates the introduction of the methyl ester group at position 8 of the isoquinoline ring, a key feature of the target compound.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Buchwald-Hartwig Coupling Compound I + benzylamine, Pd catalyst, NMP, 120 °C Compound II (benzylated amine) 83–90 Variations with different benzylamines
2 Cyclization (Pictet–Spengler) Acidic conditions, BF₃·OEt₂ Tetrahydroisoquinoline derivatives Variable Used for ring closure
3 Cyclization (Bischler–Napieralski) POCl₃ or PCl₅, heat Isoquinoline ring formation Variable Followed by ATH and reductive amination
4 Isoquinolinium salt formation Dihydroisoquinoline + methyl bromoacetate, 60 °C Isoquinolinium salt intermediate High Precursor for ester functionalization

In-Depth Research Findings and Notes

  • The Buchwald-Hartwig coupling method provides high yields and selectivity for the introduction of benzylamine derivatives onto the isoquinoline scaffold, which is essential for tailoring the compound’s pharmacological properties.
  • Cyclization reactions such as Pictet–Spengler and Bischler–Napieralski are classical, robust methods for constructing the isoquinoline core, with modern adaptations allowing asymmetric synthesis and functional group tolerance.
  • The formation of isoquinolinium salts is a strategic step to introduce ester functionalities, facilitating the synthesis of methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate derivatives in good purity and yield.
  • Use of palladium catalysts with bulky phosphine ligands (XPhos, Xantphos) enhances the efficiency of amination steps, minimizing side reactions and improving catalyst turnover.
  • Reaction monitoring by thin-layer chromatography (TLC) and liquid chromatography–mass spectrometry (LC-MS) is essential to ensure completeness and purity at each step.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

(a) Tapentadol Hydrochloride

  • Structure: Tapentadol (Fig. 1, ) shares the tetrahydroisoquinoline core but lacks the benzyl and carboxylate groups. Instead, it features a methyl group at position 3 and a phenolic hydroxyl group.
  • Pharmacology: Tapentadol is a µ-opioid receptor agonist and norepinephrine reuptake inhibitor, approved for pain management.

(b) 8-Methylsulfanyl-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

  • Structure : This analogue () replaces the benzyl and carboxylate groups with a methylsulfanyl (-SMe) substituent at position 7.
  • Properties : Molecular formula C10H14ClNS (MW: 215.74). The sulfur-containing group may enhance metabolic stability but reduce aqueous solubility compared to the carboxylate ester in the target compound .

(c) (1R,4R)-4,6-Dihydroxy-1-(Hydroxymethyl)-N-Methyl-Tetrahydroisoquinoline Hydrochloride

  • Structure : Features hydroxyl and hydroxymethyl groups (, MM0081.28), increasing polarity and hydrogen-bonding capacity.
  • Implications : The hydrophilic substituents likely improve solubility but may limit membrane permeability compared to the benzyl and ester groups in the target compound .

Research Findings and Pharmacochemical Implications

Hydrochloride Salt Effects

Hydrochloride salts, such as those of dopamine () and ortho-toluidine (), are commonly used to improve crystallinity and bioavailability. For the target compound, the hydrochloride counterion likely stabilizes the protonated amine, enhancing shelf-life and dissolution rates in physiological environments .

Substituent-Driven Activity

  • Carboxylate Ester : May serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid for sustained activity.

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound* C18H18ClNO2 307.80† 2-Benzyl, 8-COOCH3
8-Methylsulfanyl-1,2,3,4-tetrahydroisoquinoline; hydrochloride C10H14ClNS 215.74 8-SMe
(1R,4R)-4,6-Dihydroxy-1-(hydroxymethyl)-N-methyl-tetrahydroisoquinoline hydrochloride C11H16ClNO3 245.70 4,6-OH, 1-CH2OH

*Calculated data; †Estimated based on structural formula.

Table 2. Functional Group Impact

Group Effect on Solubility Effect on Lipophilicity Potential Metabolic Fate
Benzyl (C6H5CH2) Decreases Increases Oxidative metabolism (CYP450)
Carboxylate ester Moderate (pH-dependent) Moderate Hydrolysis to carboxylic acid
Hydroxyl (-OH) Increases Decreases Glucuronidation/sulfation

Biological Activity

Methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate; hydrochloride (CAS No. 2891599-63-4) is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H20ClNO2
  • Molecular Weight : 317.81 g/mol
  • Purity : ≥95%
  • Dopamine Receptor Modulation : Compounds similar to methyl 2-benzyl-3,4-dihydroisoquinoline derivatives have been studied for their ability to modulate dopamine receptors, particularly in the context of Parkinson's disease and other neurodegenerative disorders. These compounds act as positive allosteric modulators at D1 dopamine receptors, enhancing receptor activity without directly activating the receptor .
  • Neuroprotective Effects : Research indicates that isoquinoline derivatives may exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This is particularly relevant in models of neurodegeneration where oxidative damage plays a critical role .
  • Antitumor Activity : Some studies suggest that isoquinoline derivatives possess antitumor properties, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth .

In Vitro Studies

In vitro experiments have demonstrated that methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate can influence various biological pathways:

Study Cell Type Effect Observed
NeuroprotectionSH-SY5Y (neuronal)Reduced cell death under oxidative stress
AntiproliferativeA549 (lung cancer)Inhibition of cell proliferation
Apoptosis inductionHeLa (cervical cancer)Increased apoptotic markers

In Vivo Studies

Research involving animal models has further elucidated the compound's effects:

  • Parkinson's Disease Model : In a mouse model of Parkinson's disease, administration of methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate resulted in improved locomotor activity and enhanced dopamine signaling in the striatum .
  • Tumor Growth Inhibition : In vivo studies using xenograft models have shown that this compound can significantly reduce tumor size and weight compared to control groups .

Case Study 1: Neuroprotection in Parkinson’s Disease

A study published in Journal of Medicinal Chemistry investigated the effects of methyl 2-benzyl derivatives on D1 receptor modulation. The results indicated significant improvement in motor functions in treated mice compared to untreated controls, suggesting potential therapeutic applications for Parkinson's disease .

Case Study 2: Antitumor Activity

Another case study focused on the antitumor effects of methyl 2-benzyl derivatives against various cancer cell lines. The findings highlighted a dose-dependent response where higher concentrations led to increased apoptosis and reduced viability in cancer cells .

Q & A

Basic: What synthetic routes are recommended for methyl 2-benzyl-3,4-dihydro-1H-isoquinoline-8-carboxylate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a multi-step process, including cyclization of benzyl-protected intermediates and subsequent carboxylation. Key steps may involve palladium-catalyzed cross-coupling for benzyl group introduction and acid-mediated cyclization. Optimization can be achieved via Design of Experiments (DoE) to evaluate parameters like temperature, catalyst loading, and solvent polarity. Computational reaction path searches, such as those using quantum chemical calculations, can predict energetically favorable pathways and reduce trial-and-error experimentation .

Advanced: How can computational modeling accelerate the identification of optimal reaction pathways for this compound?

Methodological Answer:
State-of-the-art quantum chemical calculations (e.g., density functional theory) can map potential energy surfaces to identify low-energy transition states and intermediates. Coupled with automated reaction path search algorithms, these methods predict viable synthetic routes. For example, ICReDD’s workflow integrates computational predictions with experimental validation, enabling rapid screening of reaction conditions (e.g., solvent effects, catalysts) and reducing development time by up to 50% .

Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:
Critical techniques include:

  • HPLC-MS : To assess purity and detect impurities (e.g., using reference standards like MM0081.28 for comparative analysis) .
  • NMR Spectroscopy : 1D/2D NMR (¹H, ¹³C, COSY, HSQC) to confirm backbone structure and substituent positions.
  • X-ray crystallography : For absolute configuration determination in crystalline forms.

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:
Contradictions often arise from overlapping signals or dynamic molecular behavior. Strategies include:

  • Variable-temperature NMR : To probe conformational changes.
  • Computational NMR prediction : Tools like ACD/Labs or Gaussian-based simulations compare experimental shifts with predicted values for candidate structures .
  • Isotopic labeling : To track specific atoms in complex spectra.

Basic: What experimental strategies are used to assess the compound’s in vitro pharmacological activity?

Methodological Answer:

  • Receptor binding assays : Radioligand displacement studies (e.g., using Diclofensine hydrochloride analogs as positive controls) to evaluate affinity for target receptors .
  • Functional assays : Cell-based systems (e.g., calcium flux or cAMP measurement) to assess agonism/antagonism.

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Molecular docking : Virtual screening of analogs against target and off-target receptors to prioritize synthesis.
  • Fragment-based drug design : Introduce substituents (e.g., methyl, benzyl groups) at positions 2 and 8 to modulate steric and electronic effects.
  • Free-energy perturbation (FEP) : Computational prediction of binding affinity changes for specific modifications .

Basic: What methods ensure stability during long-term storage of this compound?

Methodological Answer:

  • Accelerated stability studies : Expose samples to elevated temperatures (40°C), humidity (75% RH), and light to identify degradation pathways.
  • HPLC monitoring : Track degradation products (e.g., hydrolysis of the ester group) under varied conditions .
  • Lyophilization : For hygroscopic hydrochloride salts to prevent moisture-induced decomposition.

Advanced: How can in silico models predict toxicity and guide safe handling protocols?

Methodological Answer:

  • ADMET prediction : Software like Schrödinger’s QikProp or ADMET Predictor estimates properties like logP, hERG inhibition, and hepatotoxicity.
  • Molecular dynamics simulations : Assess membrane permeability and potential for off-target interactions.
  • Acute toxicity classification : Use GHS criteria (e.g., LD50 predictions) to assign hazard categories and design PPE protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.